molecular formula C10H11F2N3O B6428517 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine CAS No. 2034604-18-5

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

Cat. No.: B6428517
CAS No.: 2034604-18-5
M. Wt: 227.21 g/mol
InChI Key: SGILPECQCSAGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

The compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels.

Pharmacokinetics

The absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the circulating compound is the parent drug . The compound is eliminated by both metabolism and renal clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine typically involves the reaction of 3,3-difluoropyrrolidine-1-carbonyl chloride with 5-methylpyrazine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is unique due to its specific combination of fluorinated pyrrolidine and methylpyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGILPECQCSAGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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